Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride
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Overview
Description
Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride is a chemical compound with the molecular formula C13H22ClNO2 and a molecular weight of 259.77 g/mol. It is known for its psychoactive properties and belongs to the phenethylamine family. This compound is also referred to as 2C-B, a well-known psychoactive drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride typically involves the reaction of 2,5-dimethoxybenzaldehyde with butylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to form the corresponding amine . The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its effects on biological systems, particularly its psychoactive properties.
Medicine: Research is conducted to explore its potential therapeutic uses, including its effects on the central nervous system.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, leading to altered perception and mood. The compound also affects other neurotransmitter systems, contributing to its psychoactive effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-butylamphetamine: This compound shares a similar structure but has different psychoactive properties.
2C-B: Another name for Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride, highlighting its psychoactive nature.
Uniqueness
This compound is unique due to its specific interaction with serotonin receptors and its distinct psychoactive effects compared to other phenethylamines.
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]butan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-4-5-8-14-10-11-9-12(15-2)6-7-13(11)16-3;/h6-7,9,14H,4-5,8,10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIVVZIGAHHOGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=CC(=C1)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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